Nsd2-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

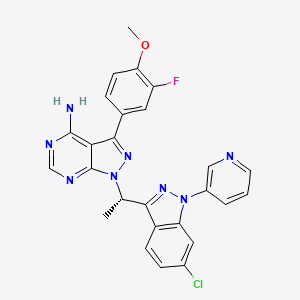

Nsd2-IN-1 ist ein potenter und hochspezifischer Inhibitor des nukleären Rezeptor-bindenden SET-Domänen-Proteins 2 (NSD2), der gezielt auf die PWWP1-Domäne wirkt. NSD2 ist eine Histon-Lysin-Methyltransferase, die eine entscheidende Rolle bei der Chromatin-Remodellierung und der Genexpressionsregulation spielt. Die Hemmung von NSD2 durch this compound hat vielversprechende Ergebnisse bei der Induktion von Apoptose und Zellzyklusarrest gezeigt, was es zu einem potenziellen therapeutischen Mittel für die Krebsbehandlung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Nsd2-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel geschützte Informationen, die von Pharmaunternehmen gehalten werden. Allgemeine Synthesemethoden für ähnliche Inhibitoren beinhalten die Verwendung von organischen Lösungsmitteln, Katalysatoren sowie kontrollierten Temperatur- und Druckbedingungen, um die gewünschten chemischen Umwandlungen zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde die Verwendung von Industriereaktoren, Reinigungsverfahren wie Chromatographie und strenge Qualitätskontrollmaßnahmen zur Einhaltung der behördlichen Vorschriften umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen: Nsd2-IN-1 unterliegt hauptsächlich Bindungsinteraktionen mit der NSD2-PWWP1-Domäne, was zu einer Hemmung seiner Methyltransferaseaktivität führt. Die Verbindung unterliegt in ihrer Rolle als Inhibitor in der Regel nicht traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet die Verwendung verschiedener organischer Reagenzien, Lösungsmittel und Katalysatoren. Spezifische Details über diese Reagenzien und Bedingungen sind vertraulich, aber sie beinhalten im Allgemeinen gängige organische Synthesereagenzien wie Amine, Säuren und Basen unter kontrollierten Temperatur- und Druckbedingungen .

Wichtigste gebildete Produkte: Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist der Inhibitor selbst. Während seiner Interaktion mit NSD2 ist das Hauptergebnis die Hemmung der Methyltransferaseaktivität von NSD2, was zu nachgeschalteten Effekten wie Apoptose und Zellzyklusarrest führt .

Wissenschaftliche Forschungsanwendungen

Nsd2-IN-1 hat ein großes Potenzial in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine primäre Anwendung liegt in der Krebsforschung, wo es verwendet wird, um die Rolle von NSD2 bei der Tumorentstehung zu untersuchen und zielgerichtete Therapien für Krebserkrankungen zu entwickeln, die mit einer Überexpression oder Mutation von NSD2 verbunden sind . Darüber hinaus kann this compound in epigenetischen Studien verwendet werden, um die Mechanismen der Histonmodifikation und der Genexpressionsregulation zu verstehen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die PWWP1-Domäne von NSD2 bindet und so dessen Histon-Lysin-Methyltransferaseaktivität hemmt. Diese Hemmung verhindert die Dimethylierung von Histon H3 an Lysin 36 (H3K36me2), eine Modifikation, die mit aktiver Transkription assoziiert ist. Die Reduktion der H3K36me2-Spiegel führt zu Veränderungen in der Chromatinstruktur und der Genexpression, was letztendlich zu Apoptose und Zellzyklusarrest in Krebszellen führt .

Wirkmechanismus

Nsd2-IN-1 exerts its effects by binding to the PWWP1 domain of NSD2, thereby inhibiting its histone lysine methyltransferase activity. This inhibition prevents the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active transcription. The reduction in H3K36me2 levels leads to changes in chromatin structure and gene expression, ultimately resulting in apoptosis and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Nsd2-IN-1 ist einzigartig in seiner hohen Selektivität und Potenz für die NSD2-PWWP1-Domäne. Ähnliche Verbindungen umfassen andere Inhibitoren der NSD-Familie, wie z. B. solche, die auf NSD1 und NSD3 abzielen. Diese Verbindungen hemmen ebenfalls die Histon-Methyltransferaseaktivität, können aber unterschiedliche Selektivitätsprofile und therapeutische Anwendungen aufweisen . Einige bekannte Inhibitoren von NSD2 sind DA3003-1, PF03882845, Chaetocin, TC, LPA5 und ABT-199 .

Eigenschaften

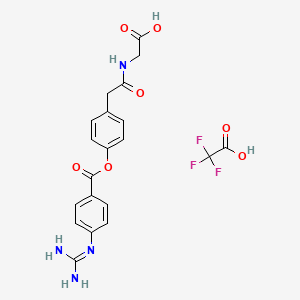

Molekularformel |

C29H31N5 |

|---|---|

Molekulargewicht |

449.6 g/mol |

IUPAC-Name |

4-[5-[4-[(4-aminopiperidin-1-yl)methyl]-2,6-dimethylphenyl]-3-methylimidazol-4-yl]naphthalene-1-carbonitrile |

InChI |

InChI=1S/C29H31N5/c1-19-14-21(17-34-12-10-23(31)11-13-34)15-20(2)27(19)28-29(33(3)18-32-28)26-9-8-22(16-30)24-6-4-5-7-25(24)26/h4-9,14-15,18,23H,10-13,17,31H2,1-3H3 |

InChI-Schlüssel |

YELBNEVEPNGEGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=CC=C(C4=CC=CC=C43)C#N)C)CN5CCC(CC5)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

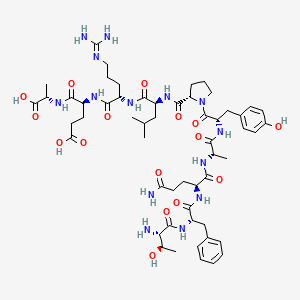

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)

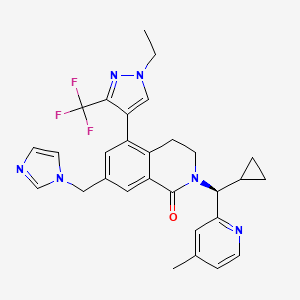

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)

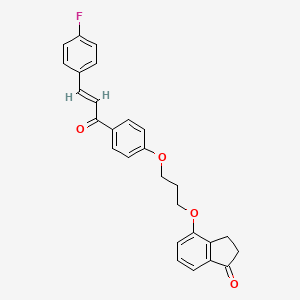

![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)

![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)